1-(3-Chlorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
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Overview
Description
1-(3-Chlorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 3-chlorobenzyl group and a 2-nitrophenylsulfonyl group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-(3-Chlorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nucleophilic Substitution: The piperazine ring is first substituted with a 3-chlorobenzyl group through a nucleophilic substitution reaction.
Sulfonylation: The resulting intermediate is then reacted with 2-nitrobenzenesulfonyl chloride to introduce the 2-nitrophenylsulfonyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(3-Chlorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s reactivity and applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chlorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects includes investigations into its use as an antimicrobial or anticancer agent.
Industry: Its chemical stability and reactivity make it suitable for use in various industrial processes, including the manufacture of specialty chemicals.
Mechanism of Action
The mechanism by which 1-(3-Chlorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine exerts its effects is largely dependent on its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites or alter receptor activity by interacting with receptor proteins. The pathways involved can vary widely based on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 1-(3-Chlorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine include other piperazine derivatives with different substituents. For instance:
1-(3-Chlorobenzyl)-4-[(2-nitrophenyl)sulfonyl]pyrrolidine: This compound has a pyrrolidine ring instead of a piperazine ring, which can affect its reactivity and applications.
1-(3-Chlorobenzyl)-4-[(2-nitrophenyl)sulfonyl]morpholine: The morpholine ring introduces different steric and electronic properties, potentially altering the compound’s behavior in chemical reactions.
Properties
Molecular Formula |
C17H18ClN3O4S |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H18ClN3O4S/c18-15-5-3-4-14(12-15)13-19-8-10-20(11-9-19)26(24,25)17-7-2-1-6-16(17)21(22)23/h1-7,12H,8-11,13H2 |
InChI Key |
LJDUEQBGZFNNTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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